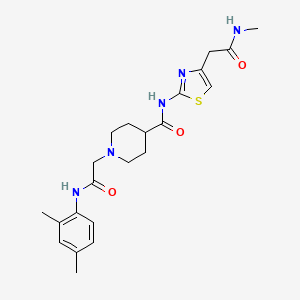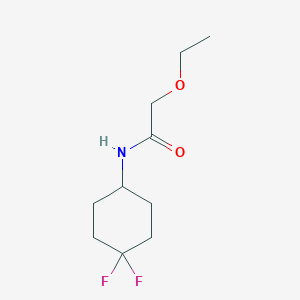
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide, also known as Dihydroisoquinoline (DHIQ), is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DHIQ is a versatile molecule that has been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.
作用机制
The mechanism of action of DHIQ is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer and neurological diseases. DHIQ has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. In addition, DHIQ has been shown to inhibit the activity of protein kinase C (PKC), which is a signaling pathway that is involved in cell growth and survival.
Biochemical and Physiological Effects:
DHIQ has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, inhibition of angiogenesis, inhibition of HDACs and PKC, and increase in dopamine levels in the brain. DHIQ has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
The advantages of using DHIQ in lab experiments include its versatility, high yield and purity, and potential therapeutic applications in various diseases. The limitations of using DHIQ in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
未来方向
There are several future directions for research involving DHIQ. One direction is to further investigate its potential therapeutic applications in cancer and neurological disorders, including the development of DHIQ-based drugs. Another direction is to study the potential toxicity of DHIQ and its effects on normal cells and tissues. In addition, further research is needed to fully understand the mechanism of action of DHIQ and its interactions with other signaling pathways and enzymes.
合成方法
The synthesis of DHIQ involves the reaction of 3,4-dihydroisoquinoline with thiophene-3-carbaldehyde in the presence of a base, followed by the reaction with methanesulfonyl chloride. The resulting product is then purified using column chromatography to obtain DHIQ in high yield and purity.
科学研究应用
DHIQ has been studied for its potential therapeutic applications in various diseases, including cancer and neurological disorders. In cancer research, DHIQ has been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, DHIQ has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth. In neurological research, DHIQ has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. DHIQ has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease. DHIQ has also been shown to increase the levels of dopamine in the brain, which is a neurotransmitter that is depleted in Parkinson's disease.
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c1-22(19,20)17-10-16(15-7-9-21-12-15)18-8-6-13-4-2-3-5-14(13)11-18/h2-5,7,9,12,16-17H,6,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXKYTGUWPGUSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC(C1=CSC=C1)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 3-oxo-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxylate](/img/structure/B2555773.png)
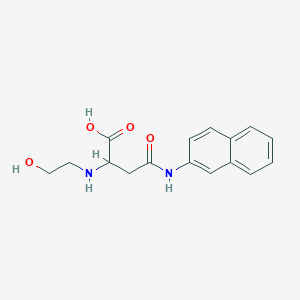
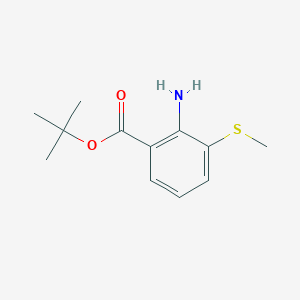
![2-[[5-(3-Methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2555776.png)

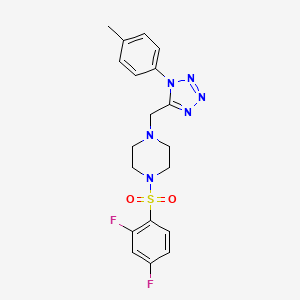
![2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2555783.png)
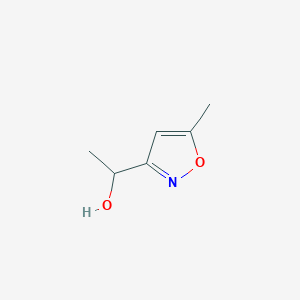
![3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2555785.png)
![8-(4-methoxyphenyl)-N-octyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2555786.png)
